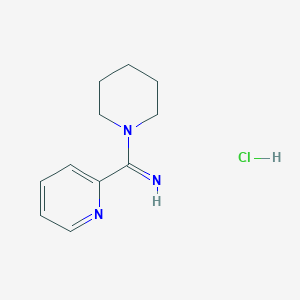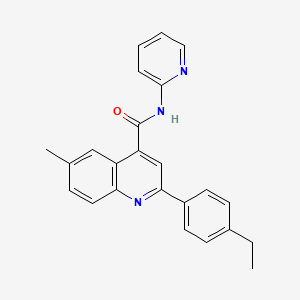
1-(1-piperidinyl)-1-(2-pyridinyl)methanimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMP is a chemical compound that belongs to the class of imines. It is a white crystalline powder that is soluble in water and other polar solvents. PMP has been studied extensively in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Mechanism of Action
PMP acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine, serotonin, and other neurotransmitters. By inhibiting MAO-B, PMP increases the levels of these neurotransmitters in the brain, which can have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PMP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine and serotonin levels in the brain, which can improve cognitive function and mood. PMP has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
PMP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selectivity for MAO-B. However, PMP has some limitations, including its low solubility in non-polar solvents and its potential toxicity at high doses.
Future Directions
There are several future directions for research on PMP, including its potential applications in the treatment of neurological and psychiatric disorders, its mechanism of action on other enzymes and receptors, and its potential use as a tool in biochemical and physiological studies. Further research is needed to fully understand the potential of PMP in these areas.
In conclusion, PMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to increase yield and purity, and it has been studied extensively for its potential use in the treatment of various diseases. PMP acts as a selective inhibitor of MAO-B and has various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential in various areas.
Synthesis Methods
The synthesis of PMP involves the reaction between 2-pyridinecarboxaldehyde and piperidine in the presence of a reducing agent. The resulting product is then purified by recrystallization or chromatography. The synthesis method of PMP has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
PMP has been used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. PMP has also been used as a probe in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors.
Properties
IUPAC Name |
piperidin-1-yl(pyridin-2-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-6-2-3-7-13-10)14-8-4-1-5-9-14;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFQDDJIBEHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthamide](/img/structure/B6094678.png)

![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)
![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

